Ether-Linked Alkyl Chain Reduces Critical Micelle Concentration (CMC) Relative to Direct-Alkyl Imidazolium Chlorides of Equal Chain Length
In a systematic study of 16 mono- and dicationic imidazolium-based surface-active ionic liquids (SAILs), Wojcieszak et al. (2024) demonstrated that the insertion of an ether moiety in the alkyl side chain of 3-alkoxymethyl-substituted imidazolium chlorides enhanced micellization in bulk solution compared to commercial chloride surfactants lacking the ether linkage [1]. For the target compound—which carries a tetradecyloxy chain (C14 with ether oxygen)—class-level inference from the homologous alkoxymethyl series indicates that the CMC is lower than that of 1-tetradecyl-3-methylimidazolium chloride (C14mimCl), where the C14 chain is directly N-attached without an ether oxygen. This CMC-lowering effect arises because the ether dipole reduces the free energy penalty of transferring the hydrated chain into the micelle core, while the methylene bridge adjacent to the imidazolinium nitrogen partially decouples the headgroup hydration from chain packing, favoring earlier micellization [1].
| Evidence Dimension | Critical Micelle Concentration (CMC) in aqueous solution |
|---|---|
| Target Compound Data | CMC lower than direct-alkyl analog; quantitative value not published for the exact compound; class-level data for 3-alkoxymethyl-1-methylimidazolium chlorides shows CMC enhancement relative to 1-alkyl-3-methylimidazolium chlorides [1]. |
| Comparator Or Baseline | 1-Tetradecyl-3-methylimidazolium chloride (C14mimCl): CMC ≈ 3–4 mM at 25 °C (literature range for aqueous C14mimCl) [2]. |
| Quantified Difference | Qualitative difference: ether-linked variant micellizes at lower concentration than direct-alkyl analog of same chain length; precise fold-change not published for the specific tetradecyloxy compound [1]. |
| Conditions | Aqueous solution, 25 °C, surface tension and conductivity methods for class-level comparison [1]. |
Why This Matters
A lower CMC means that the target compound achieves surface tension reduction and micelle formation at a lower concentration, reducing the mass of surfactant required for a given formulation—directly impacting procurement volume and cost-in-use calculations.
- [1] Wojcieszak, M.; Lewandowska, A.; Marcinkowska, A.; Pałkowski, Ł.; Karolak, M.; Skrzypczak, A.; Putowska, A.; Materna, K. Effect of ether chain and isomerism on surface and antimicrobial activity of mono- and dicationic imidazolium-based surface-active ionic liquids. J. Mol. Liq. 2024, 411, 125725. View Source
- [2] Łuczak, J. et al. Thermodynamics of aggregation of 1-methyl-3-tetradecylimidazolium chloride in aqueous solution. Gdańsk University of Technology, Polymer Technology Department. CMC determined via conductivity. View Source
